N-Hexyl-4,5-dihydro-1H-imidazol-2-amine
Description
Contextualization of Heterocyclic Compounds in Contemporary Chemical Research
Heterocyclic compounds, cyclic molecules containing at least two different elements in their ring, form a cornerstone of modern chemical and pharmaceutical research. rroij.com These structures are integral to a vast number of biologically significant molecules, including hormones, vitamins, and antibiotics. In medicinal chemistry, heterocyclic scaffolds are of paramount importance because their unique steric and electronic properties allow for fine-tuning of molecular frameworks to interact with specific biological targets. rroij.com The incorporation of heteroatoms like nitrogen, oxygen, and sulfur imparts distinct characteristics that can modify a molecule's solubility, lipophilicity, polarity, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. rroij.comnih.gov Nitrogen-containing heterocycles are particularly prevalent in pharmaceuticals, owing to their ability to form key hydrogen bonds and engage in π-π stacking interactions with proteins and enzymes. rroij.com As such, they are foundational in the development of novel therapeutic agents across a wide spectrum of diseases, including cancer, bacterial infections, and inflammatory conditions. reachemchemicals.comijnrd.org
Significance of the Imidazoline (B1206853) Scaffold in Chemical Synthesis and Applications
The imidazoline scaffold, a five-membered heterocyclic ring with two nitrogen atoms, is a privileged structure in medicinal chemistry. tandfonline.commdpi.com Specifically, the 2-amino-4,5-dihydro-1H-imidazole (2-aminoimidazoline) moiety is a bioisostere of the guanidine (B92328) functionality, a common feature in many biologically active compounds. tandfonline.com This structural similarity allows imidazoline-containing compounds to interact with a wide array of biological targets. Historically, imidazoline derivatives were primarily known for their action on α-adrenergic and imidazoline receptors. tandfonline.comresearchgate.net However, recent research has revealed a much broader spectrum of biological activities. tandfonline.com The imidazoline scaffold is now recognized as a key component in agents developed for neurodegenerative diseases, cancer, inflammation, and infectious diseases. tandfonline.comresearchgate.net Its versatility is also evident in its use as a building block in the synthesis of more complex molecules and natural products. nih.gov The relative ease of chemical modification of the imidazoline ring allows chemists to systematically alter its structure to enhance potency, selectivity, and metabolic stability, making it a highly valuable scaffold in drug discovery programs. nih.gov
Rationale for Dedicated Academic Investigation of N-Hexyl-4,5-dihydro-1H-imidazol-2-amine
The specific compound, this compound, presents a compelling subject for dedicated academic study due to the targeted modification of the core 2-aminoimidazoline (B100083) structure. The rationale for its investigation is rooted in the principles of structure-activity relationships (SAR). The addition of an N-hexyl group introduces a significant change in the molecule's physicochemical properties compared to simpler analogues.
Key points justifying its investigation include:
Modulation of Lipophilicity: The six-carbon alkyl (hexyl) chain substantially increases the lipophilicity ("fat-solubility") of the compound. This property is critical for determining how a molecule interacts with biological membranes, its absorption, distribution within an organism, and its ability to cross barriers like the blood-brain barrier. Investigating the N-hexyl derivative allows for a systematic exploration of how increasing lipophilicity affects the biological activity of the 2-aminoimidazoline core.
Exploring Target Selectivity: The size and conformation of the N-substituent can profoundly influence how the molecule binds to its biological target. Research on other N-substituted imidazoline derivatives has shown that the length and nature of the alkyl chain can alter binding affinity and selectivity for different receptors or enzymes. mdpi.com The hexyl group provides a specific data point in this landscape, helping to elucidate the spatial requirements of the target's binding pocket.
Potential for Novel Applications: While the 2-aminoimidazoline core is known for certain activities, such as biofilm disruption, the N-hexyl modification could unlock new therapeutic potential. nih.gov For instance, enhanced lipophilicity might improve efficacy in applications requiring membrane penetration, such as certain antimicrobial or anticancer strategies where targeting intracellular components is necessary.
A focused study on this specific molecule contributes to a more granular understanding of the SAR for this important class of compounds.
Scope and Objectives of the Research Inquiry Pertaining to this compound
A formal research inquiry into this compound would be structured to systematically characterize its chemical and biological properties. The scope would be tightly focused on elucidating the impact of the N-hexyl substituent.
The primary objectives of such an investigation would be:
Chemical Synthesis and Characterization:
To develop and optimize a reliable synthetic route for the compound, likely involving the condensation of ethylenediamine (B42938) with an N-hexyl-substituted cyanamide (B42294) or a related precursor.
To perform complete spectroscopic characterization using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity of the synthesized compound.
Physicochemical Profiling:
To experimentally determine key physicochemical parameters, including solubility in various solvents, pKa, and the octanol-water partition coefficient (LogP), which quantifies lipophilicity.
To compare these experimental values with those of other N-alkyl-2-aminoimidazoline analogues to quantify the specific contribution of the hexyl group.
Biological Screening and Mechanistic Studies:
To screen the compound against a panel of relevant biological targets, such as adrenergic receptors, imidazoline binding sites, and bacterial strains known to form biofilms.
To conduct dose-response studies for any observed activities to determine potency (e.g., IC₅₀ or MIC values).
Based on initial findings, to perform further mechanistic studies to understand how the compound exerts its biological effects at a molecular level.
This structured inquiry would provide a comprehensive dataset, clarifying the specific role of the N-hexyl group and establishing the compound's potential for further development in relevant therapeutic areas.
Data Tables
Table 1: Physicochemical Properties of Selected Imidazoline Derivatives This table provides a comparative overview of key physicochemical properties, highlighting the influence of different substituents on the core imidazoline structure.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP* |
| 2-Amino-4,5-dihydro-1H-imidazole | C₃H₇N₃ | 85.11 | -0.9 |
| N-Methyl-4,5-dihydro-1H-imidazol-2-amine | C₄H₉N₃ | 99.13 | -0.4 |
| N-Ethyl-4,5-dihydro-1H-imidazol-2-amine | C₅H₁₁N₃ | 113.16 | 0.1 |
| This compound | C₉H₁₉N₃ | 169.27 | 2.2 |
*XlogP is a computationally predicted measure of lipophilicity. A higher value indicates greater lipophilicity.
Structure
3D Structure
Properties
CAS No. |
74399-98-7 |
|---|---|
Molecular Formula |
C9H19N3 |
Molecular Weight |
169.27 g/mol |
IUPAC Name |
N-hexyl-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C9H19N3/c1-2-3-4-5-6-10-9-11-7-8-12-9/h2-8H2,1H3,(H2,10,11,12) |
InChI Key |
CTJHJWVMGMLAIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=NCCN1 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Pathways for N Hexyl 4,5 Dihydro 1h Imidazol 2 Amine
Established Synthetic Strategies for Dihydro-1H-imidazol-2-amine Derivatives
Traditional methods for synthesizing the 4,5-dihydro-1H-imidazol-2-amine scaffold are well-documented, primarily relying on cyclization reactions of linear precursors followed by functionalization.
The formation of the 2-aminoimidazoline (B100083) ring is commonly achieved through the condensation and cyclization of a 1,2-diamine, such as ethylenediamine (B42938), with a reagent that provides the C2 carbon and the exocyclic nitrogen atom. A variety of precursors can be employed for this purpose.
One of the most conventional methods involves the reaction of ethylenediamine with cyanogen (B1215507) bromide. This reaction proceeds via the formation of a guanidinium (B1211019) intermediate which subsequently undergoes intramolecular cyclization to yield the 2-aminoimidazoline ring.
Alternative precursors include nitriles, esters, and aldehydes. researchgate.net For instance, the reaction of aldehydes with ethylenediamine in the presence of an oxidant like tert-butyl hypochlorite (B82951) or iodine can produce 2-substituted imidazolines. organic-chemistry.org Another established route is the condensation of α-chloroketones with guanidine (B92328) derivatives, which proceeds via a heterocyclodehydration process to form the 2-aminoimidazole core. mdpi.comnih.gov
| Diamine Precursor | C2-N Precursor | Typical Conditions | Reference |
|---|---|---|---|
| Ethylenediamine | Cyanogen Bromide | Formation of guanidinium intermediate, followed by cyclization. | researchgate.net |
| Ethylenediamine | Aldehydes | Oxidative conditions (e.g., I2, t-BuOCl). | organic-chemistry.org |
| Ethylenediamine | α-Chloroketones + Guanidine | Condensation and heterocyclodehydration. | mdpi.comnih.gov |
| N-propargyl guanidines | Aryl triflates | Palladium-catalyzed carboamination. | nih.govacs.org |
The mechanistic pathway for these reactions generally involves the initial nucleophilic attack of one of the amine groups of the diamine on the electrophilic carbon of the C2-N precursor. This is followed by an intramolecular cyclization where the second amine group attacks an intermediate, leading to the formation of the five-membered ring after the elimination of a small molecule, such as water or an alcohol.
Once the 4,5-dihydro-1H-imidazol-2-amine core is synthesized, the hexyl group can be introduced onto the exocyclic amino group through N-alkylation. This is a standard functionalization approach where the parent 2-aminoimidazoline is treated with a hexylating agent, such as hexyl bromide or hexyl iodide, typically in the presence of a base. The base deprotonates the amino group, increasing its nucleophilicity and facilitating the SN2 reaction with the alkyl halide.
Alternatively, the N-hexyl substituent can be incorporated from the start by using N-hexylethylenediamine as the diamine precursor. researchgate.net However, this approach can sometimes lead to issues with regioselectivity, yielding a mixture of products where the hexyl group is on one of the ring nitrogens instead of the exocyclic amine. Therefore, post-cyclization functionalization is often preferred for achieving specific N-substitution patterns. researchgate.net
Novel Synthetic Routes for N-Hexyl-4,5-dihydro-1H-imidazol-2-amine
Recent advancements in synthetic organic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of N-substituted 2-aminoimidazolines.
Modern synthetic routes aim to improve upon classical methods by enhancing yields, reducing reaction times, and increasing selectivity. Palladium-catalyzed multicomponent reactions have emerged as a powerful tool for constructing substituted imidazolines. mdpi.com For example, a process involving the coupling of imines, acid chlorides, and carbon monoxide can generate imidazolinium salts, which can then be converted to the desired imidazoline (B1206853). mdpi.com
Another sophisticated strategy is the palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates. nih.govacs.org This methodology allows for the formation of both a C-N and a C-C bond in a single step, facilitating the rapid construction of complex 2-aminoimidazole derivatives. nih.govacs.org While these methods produce aromatic imidazoles, the principles can be adapted for dihydroimidazole (B8729859) synthesis.
The choice of catalyst plays a pivotal role in modern synthetic protocols, influencing reaction efficiency, selectivity, and environmental impact.
Metal-Free Catalysis : To avoid the cost and potential toxicity of transition metals, metal-free catalytic systems have been developed. Iodine, for instance, has been used to promote the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and nitroalkenes, a reaction that showcases metal-free C-N and C-C bond formation. nih.govdntb.gov.ua Such strategies are being explored for a wide range of heterocyclic syntheses. researchgate.netresearchgate.net
Nanocatalysis : The use of metallic nanoparticles as heterogeneous catalysts offers significant advantages, including high efficiency, low cost, simple work-up procedures, and catalyst recyclability. rsc.orgnih.gov Various nanocatalysts, including those based on copper, palladium, and ferrite, have been successfully applied to the synthesis of N-containing heterocycles, often under mild conditions and with high yields. rsc.orgtaylorfrancis.comtandfonline.com These catalysts are particularly beneficial for their high surface area-to-volume ratio, which enhances catalytic activity. mdpi.com
Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs) : Ionic liquids and deep eutectic solvents are increasingly used as "green" reaction media. mdpi.comnih.gov DESs, such as a mixture of choline (B1196258) chloride and urea (B33335) or glycerol, have been employed for the synthesis of 2-aminoimidazoles from α-chloroketones and guanidines. mdpi.comnih.gov These solvents can act as hydrogen bond donors, potentially catalyzing the reaction, and their use often leads to shorter reaction times and simpler product isolation compared to conventional volatile organic solvents. mdpi.com
| Catalytic System | Description | Advantages | Reference |
|---|---|---|---|
| Metal-Free (e.g., Iodine) | Uses non-metallic species to catalyze reactions. | Avoids heavy metal contamination, low cost. | nih.govresearchgate.net |
| Nanocatalysis (e.g., CuFe2O4 NPs) | Heterogeneous catalysts with high surface area. | High efficiency, recyclability, mild conditions, simple work-up. | rsc.orgnih.govtandfonline.com |
| Ionic Liquids / DESs | "Green" solvents that can also have catalytic activity. | Environmentally friendly, recyclable, can reduce reaction times. | mdpi.comrsc.org |
Adherence to green chemistry principles is a major driver in the development of new synthetic methodologies. Key approaches include the use of alternative energy sources and the elimination of hazardous solvents.
Solvent-Free Synthesis : Performing reactions under neat (solvent-free) conditions minimizes waste and avoids the use of toxic and volatile organic compounds. The condensation of α-haloketones with 2-aminopyridines to form imidazo[1,2-a]pyridines has been successfully achieved under catalyst- and solvent-free conditions, highlighting the potential of this approach. scielo.br
Microwave-Assisted Synthesis : Microwave irradiation has become a popular technique for accelerating organic reactions. mdpi.com It provides rapid and uniform heating, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.netresearchgate.net The synthesis of various imidazole (B134444) and imidazoline derivatives has been efficiently carried out using microwave-assisted protocols, often in one-pot procedures which further enhances the process's green credentials. researchgate.netnih.gov
Detailed Mechanistic Elucidation of this compound Formation
The formation of the 2-aminoimidazoline ring is a cornerstone of heterocyclic chemistry, with several plausible mechanistic pathways. These routes generally involve the cyclization of a linear precursor derived from ethylenediamine.
A prevalent method for synthesizing N-substituted 2-aminoimidazolines involves the reaction of an N-substituted ethylenediamine with a cyanating agent. For the synthesis of this compound, this would involve the reaction of N-hexylethylenediamine with a reagent such as cyanogen bromide or cyanamide (B42294). The reaction typically proceeds through an initial nucleophilic attack of the primary amine of N-hexylethylenediamine on the electrophilic carbon of the cyanating agent to form a guanidine-like intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the secondary amine, leads to the formation of the five-membered imidazoline ring.
Another well-established route is the reaction of ethylenediamine with an N-hexyl isothiocyanate. This reaction initially forms an N-hexyl-N'-(2-aminoethyl)thiourea intermediate. The presence of a desulfurizing agent, such as a mercuric salt, facilitates the cyclization by activating the sulfur atom, making the thiourea (B124793) carbon more electrophilic and susceptible to intramolecular nucleophilic attack by the terminal amino group.
More contemporary methods, such as palladium-catalyzed reactions, have also been developed for the synthesis of related 2-aminoimidazole structures. nih.govacs.org These reactions can involve complex catalytic cycles with various palladium intermediates.
Identification of Reaction Intermediates and Transition States
In the pathway involving N-hexylethylenediamine and a cyanating agent, the primary intermediate is the open-chain guanidine derivative, N-(2-(hexylamino)ethyl)cyanamide. The transition state for the cyclization step would involve a conformationally restricted arrangement allowing for the intramolecular nucleophilic attack of the secondary amine onto the cyanamide carbon.
For the isothiocyanate route, the N-hexyl-N'-(2-aminoethyl)thiourea is a stable and often isolable intermediate. The subsequent cyclization step, promoted by a desulfurizing agent, likely proceeds through a transition state where the sulfur atom is coordinated to the metal salt, enhancing the electrophilicity of the thiourea carbon.
Computational studies on related systems have provided insights into the energetic profiles of these cyclization reactions, helping to predict the most favorable mechanistic pathways and the structures of the associated transition states.
| Proposed Reaction Pathway | Key Intermediate | Plausible Transition State |
| N-hexylethylenediamine + Cyanating Agent | N-(2-(hexylamino)ethyl)cyanamide | Conformationally restricted intramolecular nucleophilic attack |
| Ethylenediamine + N-hexyl isothiocyanate | N-hexyl-N'-(2-aminoethyl)thiourea | Metal-coordinated thiourea facilitating intramolecular cyclization |
Stereochemical Considerations and Control in Synthetic Transformations
The structure of this compound does not inherently possess a chiral center, assuming the imidazoline ring is planar or rapidly inverting. However, stereochemistry becomes a critical consideration if substituents are introduced on the 4 or 5 positions of the imidazoline ring.
In such cases, the stereochemical outcome of the synthesis would be dependent on the stereochemistry of the starting materials. For instance, if a chiral derivative of ethylenediamine is used, the resulting this compound derivative would likely retain the stereochemical information.
The control of stereochemistry in the synthesis of more complex 2-aminoimidazolines has been an area of active research. beilstein-journals.org Strategies often involve the use of chiral auxiliaries, asymmetric catalysis, or the resolution of racemic mixtures. While not directly applicable to the parent this compound, these principles would be paramount in the synthesis of its chiral derivatives. The development of stereoselective synthetic routes is crucial for accessing enantiomerically pure compounds, which is often a requirement for their application in fields such as medicinal chemistry.
Advanced Spectroscopic and Structural Characterization of N Hexyl 4,5 Dihydro 1h Imidazol 2 Amine
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For N-Hexyl-4,5-dihydro-1H-imidazol-2-amine, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR techniques provides unambiguous assignment of all proton and carbon signals, offering deep insights into the molecule's connectivity and spatial arrangement.
The structural complexity of this compound, with its flexible hexyl chain and heterocyclic imidazoline (B1206853) ring, necessitates the use of multi-dimensional NMR experiments to confirm atomic connectivity. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental.
A COSY spectrum reveals proton-proton (¹H-¹H) coupling networks. For the hexyl group, this would show correlations between adjacent methylene (B1212753) (CH₂) groups, starting from the terminal methyl (CH₃) protons and extending to the methylene group attached to the exocyclic nitrogen. Similarly, within the 4,5-dihydro-1H-imidazol-2-amine ring, a correlation between the geminal protons at the C4 and C5 positions would be observed.
The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds), which is crucial for connecting different structural fragments. For instance, HMBC correlations would be expected from the protons of the methylene group adjacent to the exocyclic nitrogen to the C2 carbon of the imidazoline ring, confirming the N-hexyl substitution point.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound (in CDCl₃)
| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |
|---|---|---|---|
| Imidazoline Ring | |||
| C2 | - | ~160.5 | H1', H4/H5 |
| C4/C5 | ~3.60 (s, 4H) | ~44.2 | C2 |
| NH (ring) | ~4.80 (br s, 1H) | - | C2, C4/C5 |
| Hexyl Moiety | |||
| 1' (N-CH₂) | ~3.15 (t, 2H) | ~42.5 | C2, C2', C3' |
| 2' | ~1.55 (quint, 2H) | ~31.8 | C1', C3', C4' |
| 3' | ~1.30 (m, 2H) | ~26.9 | C1', C2', C4', C5' |
| 4' | ~1.30 (m, 2H) | ~29.5 | C2', C3', C5', C6' |
| 5' | ~1.30 (m, 2H) | ~22.6 | C3', C4', C6' |
| 6' (CH₃) | ~0.90 (t, 3H) | ~14.1 | C4', C5' |
Note: Chemical shifts are predictive and can vary based on solvent and concentration. 'm' denotes multiplet, 't' denotes triplet, 'quint' denotes quintet, 's' denotes singlet, 'br s' denotes broad singlet.
The hexyl moiety of the molecule is highly flexible due to the free rotation around its carbon-carbon single bonds. This results in multiple conformational isomers (rotamers) that rapidly interconvert at room temperature. researchgate.net This rapid exchange leads to time-averaged signals in the NMR spectrum. Dynamic NMR (DNMR) studies, involving variable-temperature experiments, could be employed to study these conformational dynamics. At sufficiently low temperatures, the rotation around these bonds could be slowed, potentially leading to the broadening or splitting of NMR signals, which would allow for the determination of the energy barriers to rotation.
The 4,5-dihydro-1H-imidazol-2-amine ring is not planar and can adopt various puckered or "envelope" conformations. The interconversion between these ring conformations is typically very fast on the NMR timescale at room temperature, resulting in equivalent signals for the C4 and C5 methylene protons (a singlet). researchgate.net Low-temperature NMR studies could potentially "freeze out" a preferred conformation, leading to more complex splitting patterns for these protons and allowing for a more detailed analysis of the ring's conformational preferences. researchgate.net
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent molecular ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₉H₁₉N₃), the calculated exact mass of the protonated molecule [M+H]⁺ would be used to confirm its composition.
Tandem mass spectrometry (MS/MS) experiments are used to induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragment ions. For this compound, key fragmentation pathways are expected to involve the hexyl chain and the imidazoline ring.
Predicted Fragmentation Pathways:
Alpha-Cleavage: Cleavage of the C-C bonds along the hexyl chain is a common pathway for aliphatic amines. The most significant of these would be the loss of a pentyl radical (C₅H₁₁) from the position alpha to the exocyclic nitrogen, leading to a stable, resonance-delocalized fragment.
Ring Cleavage: The imidazoline ring can undergo characteristic fragmentation, often initiated by the loss of ethene (C₂H₄) or related neutral fragments.
Loss of Hexylamine (B90201): Cleavage of the C2-N(hexyl) bond could lead to the formation of a protonated hexylamine fragment or the loss of neutral hexylamine from the parent ion.
Table 2: Predicted HRMS Fragments for [C₉H₁₉N₃+H]⁺
| Predicted m/z | Predicted Formula | Description of Loss/Fragment |
|---|---|---|
| 170.1652 | [C₉H₂₀N₃]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 142.1339 | [C₇H₁₆N₃]⁺ | Loss of ethene (C₂H₄) from ring |
| 99.0917 | [C₄H₁₁N₂]⁺ | Loss of pentyl radical (C₅H₉) |
| 85.0760 | [C₃H₉N₂]⁺ | Imidazoline ring fragment |
Note: These pathways are predictive and would require experimental verification using MS/MS analysis.
Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman), are powerful tools for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
For this compound, the spectra would be dominated by vibrations associated with the N-H, C-H, C-N, and C=N bonds.
N-H Vibrations: The primary and secondary amine groups (NH and NH₂) would give rise to stretching vibrations in the 3300-3500 cm⁻¹ region of the IR spectrum. N-H bending vibrations are typically observed in the 1590-1650 cm⁻¹ region.
C-H Vibrations: The numerous methylene and methyl groups of the hexyl chain will produce strong C-H stretching bands in the 2850-2960 cm⁻¹ range. C-H bending (scissoring and rocking) vibrations appear in the 1350-1470 cm⁻¹ region.
C=N and C-N Vibrations: The guanidine-like C=N bond within the imidazoline ring is expected to show a strong stretching absorption around 1600-1650 cm⁻¹. nih.gov The various C-N single bond stretching vibrations will appear in the fingerprint region between 1000-1300 cm⁻¹.
Table 3: Predicted Vibrational Frequencies for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H Stretch | Amine (NH, NH₂) |
| 2850 - 2960 | C-H Stretch | Alkane (CH₂, CH₃) |
| 1600 - 1650 | C=N Stretch | Amidine/Imidazoline |
| 1590 - 1650 | N-H Bend | Amine |
| 1450 - 1470 | C-H Bend (Scissoring) | Methylene (CH₂) |
| 1370 - 1380 | C-H Bend (Symmetric) | Methyl (CH₃) |
Single Crystal X-ray Diffraction Analysis of this compound and its Salts
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. nih.gov While obtaining suitable single crystals of a flexible molecule like this compound can be challenging, analysis of such a crystal, or a salt derivative, would provide invaluable information on its conformation and intermolecular interactions.
An X-ray crystal structure would reveal the exact bond lengths, bond angles, and torsion angles of the molecule in the solid state. This would show the specific conformation adopted by the hexyl chain (likely an extended, all-anti conformation to maximize packing efficiency) and the precise puckering of the imidazoline ring. researchgate.net
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ethene |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)
The arrangement of molecules in the solid state is dictated by a variety of intermolecular forces. For this compound, the primary intermolecular interaction is anticipated to be hydrogen bonding, a feature characteristic of the 2-aminoimidazoline (B100083) scaffold. This is complemented by weaker van der Waals forces introduced by the hexyl substituent. A comprehensive understanding of these interactions is crucial for elucidating the compound's physicochemical properties.
The core of the hydrogen bonding network in related 2-aminoimidazoline derivatives consistently involves the amine and imidazoline nitrogen atoms. Specifically, the amine group (-NH2) acts as a hydrogen bond donor, while the imine nitrogen within the imidazoline ring serves as a hydrogen bond acceptor. This interaction typically results in the formation of robust N-H···N hydrogen bonds.
While specific crystallographic data for this compound is not available in the reviewed literature, the established hydrogen-bonding patterns in structurally similar molecules provide a strong predictive framework. For instance, in the crystal structure of 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine, neighboring molecules are linked by intermolecular N—H⋯N hydrogen bonds, forming extended one-dimensional chains. nih.gov A similar arrangement is observed in 2-p-Tolyl-4,5-dihydro-1H-imidazole, where N—H⋯N hydrogen bonds also create infinite chains. nih.gov
Beyond the primary N-H···N hydrogen bonds, other weaker interactions could further stabilize the crystal structure. Although the N-hexyl derivative lacks aromatic rings, precluding π–π stacking, the possibility of C-H···N or C-H···π interactions (if an aromatic solvent were used for crystallization, for example) should not be entirely dismissed, as such interactions are observed in other imidazoline derivatives. nih.govnih.gov
A detailed analysis of the intermolecular interactions in this compound would necessitate experimental data from single-crystal X-ray diffraction. Such an analysis would provide precise measurements of bond lengths, bond angles, and torsion angles related to the hydrogen bonding network. Computational modeling, such as Density Functional Theory (DFT), could also offer valuable insights into the energetics and geometry of these intermolecular interactions.
The table below summarizes the typical hydrogen bond parameters observed in related imidazoline compounds, which can be considered as a proxy for what might be expected for this compound.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |
| N | H | N | ~ 0.86 - 1.02 | ~ 2.00 - 2.20 | ~ 2.86 - 3.22 | ~ 150 - 175 |
Note: The data in this table is representative of N-H···N hydrogen bonds in similar heterocyclic compounds and is provided for illustrative purposes. Actual values for this compound would require empirical determination.
Reactivity and Reaction Mechanisms of N Hexyl 4,5 Dihydro 1h Imidazol 2 Amine
Acid-Base Properties and Protonation Equilibria of the Imidazoline (B1206853) Amine Core
Table 1: Predicted Protonation Equilibria for N-Hexyl-4,5-dihydro-1H-imidazol-2-amine
| Equilibrium Step | Protonation Site | Expected pKa Range | Predominant Species at pH 7 |
|---|---|---|---|
| First Protonation | Endocyclic (Amidine) Nitrogen | 8.0 - 10.0 | Monoprotonated Cation |
Note: The pKa values are estimates based on the general properties of 2-aminoimidazolines and related structures.
Electrophilic and Nucleophilic Reactivity of the Imidazoline Ring and Exocyclic Amine
The imidazoline ring and the exocyclic amine group of this compound are rich in electrons, making them susceptible to attack by electrophiles. Conversely, the carbon atom of the C=N double bond in the imidazoline ring can act as an electrophilic center.
The molecule presents multiple nucleophilic centers: the two nitrogen atoms within the imidazoline ring and the exocyclic amino group. The relative nucleophilicity of these sites dictates the outcome of reactions with electrophiles. Research on the pseudo-Michael reaction of 1-aryl-4,5-dihydro-1H-imidazol-2-amines with ethyl ethoxymethylenecyanoacetate has shown that the reaction occurs exclusively on the exocyclic nitrogen atom at low temperatures. nih.gov This suggests that the exocyclic amine is a potent nucleophilic site. However, reactions of 2-aminothiazolines with isocyanates and isothiocyanates show that addition can occur at the endocyclic ring nitrogen. nih.gov The specific reaction conditions and the nature of the electrophile play a crucial role in determining the site of reaction. rsc.orgwikipedia.orgresearchgate.netrsc.orgnih.govwikipedia.org
The N-hexyl group attached to the exocyclic amine significantly influences the reactivity of the molecule. As an alkyl group, it is electron-donating through an inductive effect. This effect increases the electron density on the exocyclic nitrogen, enhancing its nucleophilicity and basicity. Consequently, this compound is expected to be more reactive towards electrophiles compared to its unsubstituted counterpart.
Regioselectivity is a key consideration in the reactions of this compound due to the presence of multiple reactive sites. As mentioned, studies on similar systems indicate that the exocyclic nitrogen is often the preferred site for electrophilic attack. nih.gov However, the endocyclic nitrogens can also participate in reactions, leading to different isomers. The choice of reagents and reaction conditions can be used to control the regioselectivity. For example, in the synthesis of substituted imidazoles, regioselectivity can be driven by the nature of the substituents on the starting materials. nih.govfigshare.com The synthesis of other heterocyclic systems also highlights the importance of reagent control in achieving regioselectivity. nih.govrsc.org
Stereoselectivity may become a factor in reactions involving the creation of new chiral centers. While this compound itself is achiral, reactions at the imidazoline ring could potentially generate stereoisomers if the ring is further substituted. Studies on the reactions of β-azolyl enamines have demonstrated that stereoselective outcomes are possible. nih.gov
Investigations into Oxidation and Reduction Pathways
The imidazoline ring can be susceptible to both oxidation and reduction, although specific studies on this compound are limited. The dihydroimidazoline ring is a reduced form of an imidazole (B134444) ring. Oxidation could potentially lead to the corresponding aromatic N-hexyl-1H-imidazol-2-amine.
Reduction of the C=N double bond within the imidazoline ring would lead to an imidazolidine (B613845) derivative. The stability of the imidazoline ring to reduction is suggested by studies on the reduction of nitroimidazoles, where the nitro group is reduced without affecting the integrity of the imidazole ring. nih.govnih.gov However, specific reducing agents could potentially reduce the amidine functionality. For instance, imidazole-2(3H)-thiones can be reduced to form imidazol-2-ylidenes. semanticscholar.org
Exploration of Derivatization Reactions for this compound
The nucleophilic nature of the nitrogen atoms in this compound makes it a versatile substrate for various derivatization reactions. These reactions are primarily driven by the interaction of the molecule with different electrophiles.
Common derivatization strategies would involve:
Alkylation: Reaction with alkyl halides can introduce additional alkyl groups at the nitrogen centers.
Acylation: Reaction with acid chlorides or anhydrides would lead to the formation of amide derivatives.
Condensation Reactions: The exocyclic amine can react with aldehydes and ketones to form imines.
These derivatization reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound. The synthesis of various N-substituted imidazolines and related heterocyclic compounds demonstrates the wide range of possible chemical transformations. nih.govnih.govnih.govorganic-chemistry.orgmdpi.com
Table 2: Potential Derivatization Reactions of this compound
| Reaction Type | Electrophile Example | Potential Product |
|---|---|---|
| Alkylation | Methyl Iodide | N-Hexyl-N-methyl-4,5-dihydro-1H-imidazol-2-amine |
| Acylation | Acetyl Chloride | N-(N-Hexyl-4,5-dihydro-1H-imidazol-2-yl)acetamide |
| Sulfonylation | Tosyl Chloride | N-Hexyl-N-tosyl-4,5-dihydro-1H-imidazol-2-amine |
No Publicly Available Research Found on the Coordination Chemistry of this compound
Despite a thorough search of scientific databases and scholarly articles, no specific research was identified on the coordination chemistry and ligand applications of the chemical compound this compound.
Consequently, it is not possible to provide a detailed article on its use as a ligand for transition metal complexes, including the synthesis, characterization, binding modes, electronic and magnetic properties, or stability and reactivity of any resulting metal adducts, as requested.
The inquiry for information on this specific compound did not yield any studies detailing its interaction with transition metals. Scientific literature is rich with research on various imidazole and imidazoline derivatives and their roles as ligands in coordination chemistry. These related compounds have been shown to form stable complexes with a wide array of transition metals, leading to diverse applications in catalysis, materials science, and medicinal chemistry. However, the hexyl-substituted 2-aminoimidazoline (B100083) specified in the request does not appear to have been a subject of published research in these areas.
Without any foundational research on the coordination behavior of this compound, any discussion on the topics outlined would be purely speculative and would not meet the required standards of scientific accuracy. Further experimental research would be necessary to determine the potential of this compound as a ligand and to characterize the properties of its metal complexes.
Therefore, the following sections of the requested article cannot be addressed:
Coordination Chemistry and Ligand Applications of N Hexyl 4,5 Dihydro 1h Imidazol 2 Amine
Catalytic Applications of N Hexyl 4,5 Dihydro 1h Imidazol 2 Amine and Its Coordination Complexes
N-Hexyl-4,5-dihydro-1H-imidazol-2-amine as an Organocatalyst
A thorough literature search did not yield any studies where this compound has been specifically employed as an organocatalyst. While the broader class of 2-aminoimidazolines has been explored in organocatalysis, no specific research findings pertaining to the N-hexyl derivative were identified.
Role in Acid-Base Catalysis (e.g., Brønsted Base, Nucleophilic Catalyst)
There is no available data in the scientific literature that describes the role of this compound in acid-base catalysis, either as a Brønsted base or as a nucleophilic catalyst.
Application in Specific Organic Transformations (e.g., Condensations, Additions)
No documented applications of this compound as a catalyst in specific organic transformations, such as condensation or addition reactions, were found in the reviewed literature.
Transition Metal Catalysis Mediated by this compound Ligands
The use of this compound as a ligand in transition metal-mediated catalysis is not reported in the available scientific literature. While imidazolin-2-iminato ligands, a related class of compounds, have been studied in transition metal chemistry, specific research on coordination complexes of the N-hexyl derivative and their catalytic activity is absent. espublisher.comresearchgate.net
Homogeneous Catalysis in Organic Synthesis
No published studies were found that describe the application of coordination complexes of this compound in homogeneous catalysis for organic synthesis.
Development of Heterogenized Catalysts for Sustainable Processes
The development of heterogenized catalysts for sustainable processes using this compound as a ligand or precursor has not been reported in the scientific literature.
Mechanistic Studies of Catalytic Cycles Involving this compound
Consistent with the lack of reported catalytic applications, no mechanistic studies of catalytic cycles involving this compound were found in the course of this literature review.
Structure-Activity Relationships in this compound-Based Catalysis
A theoretical examination of potential structure-activity relationships for this compound in catalysis can be proposed based on established principles of catalyst design and the known chemistry of related compounds. However, it is critical to emphasize that the following points are hypothetical and lack direct experimental validation for the specified compound.
Electronic Effects: The electronic properties of the imidazoline (B1206853) ring and its substituents are expected to play a pivotal role in its catalytic activity.
The 2-amino group: The nitrogen atoms of the 2-amino group possess lone pairs of electrons that can be crucial for coordinating to metal centers or activating substrates. The basicity of this group, influenced by the N-hexyl substituent, would be a key parameter.
The N-hexyl group: This alkyl chain is an electron-donating group, which would increase the electron density on the imidazoline ring and the 2-amino group. This enhanced electron density could, in theory, improve the ligand's ability to donate electron density to a metal center in a coordination complex, potentially enhancing its catalytic activity in certain reactions, such as oxidative additions.
Steric Effects: The size and spatial arrangement of the substituents on the catalyst molecule can significantly impact its performance.
Impact of Ligand Modification: The catalytic properties could be tuned by modifying the ligand structure.
Variation of the N-Alkyl Substituent: Replacing the hexyl group with shorter or longer alkyl chains, or with branched or cyclic alkyl groups, would systematically alter both the electronic and steric properties of the ligand. This would be a primary avenue for a systematic SAR study. For instance, a bulkier substituent might enhance enantioselectivity in asymmetric catalysis.
Substitution on the Imidazoline Ring: Introducing substituents at the 4 and 5 positions of the dihydroimidazole (B8729859) ring would offer another handle for modifying the catalyst's properties. Electron-withdrawing or electron-donating groups at these positions would directly modulate the electronic character of the ligand.
Hypothetical Data for Structure-Activity Relationship Study:
To illustrate the type of data that would be necessary to build a structure-activity relationship profile, the following hypothetical table outlines a potential study on a model reaction, such as a cross-coupling reaction.
| Catalyst/Ligand | N-Substituent | Yield (%) | Enantiomeric Excess (%) |
| 1 | n-Hexyl | 85 | 60 |
| 2 | Methyl | 75 | 45 |
| 3 | Isopropyl | 82 | 75 |
| 4 | Cyclohexyl | 88 | 85 |
| 5 | Benzyl (B1604629) | 92 | 70 |
This data is purely illustrative and not based on actual experimental results.
In this hypothetical scenario, comparing catalysts 1-4 would reveal the influence of the steric and electronic nature of the alkyl substituent. The higher yield and enantiomeric excess with the cyclohexyl group (catalyst 4) might suggest that a bulkier, conformationally more rigid substituent is beneficial for this particular transformation. The introduction of a benzyl group (catalyst 5) could introduce electronic effects through its aromatic ring, potentially leading to the observed increase in yield but a different level of stereocontrol.
Future Outlook:
The field of catalysis is continually expanding, and it is plausible that this compound and its derivatives will be investigated for their catalytic potential in the future. Should such research be undertaken, systematic studies focusing on the electronic and steric modifications of the ligand will be paramount in elucidating the structure-activity relationships and unlocking the full catalytic capabilities of this class of compounds. Until such data becomes available, any discussion on the catalytic applications and SAR of this compound remains speculative.
Emerging Applications of N Hexyl 4,5 Dihydro 1h Imidazol 2 Amine in Advanced Materials Science
Role in Functional Polymer Chemistry (e.g., as a Monomer, Crosslinker, or Additive)
The presence of a reactive amine group and a heterocyclic imidazole (B134444) ring makes N-Hexyl-4,5-dihydro-1H-imidazol-2-amine a versatile building block in polymer chemistry. It can be incorporated into polymer chains as a monomer, used to crosslink polymer networks, or blended as an additive to impart specific functionalities.
As a Monomer: The amine group can readily participate in polymerization reactions, such as polycondensation and polyaddition, to form polymers with pendant imidazoline (B1206853) groups. These groups can then serve as sites for further modification, metal coordination, or to influence the polymer's solubility and thermal properties.
As a Crosslinker: The bifunctional nature of the molecule allows it to act as a crosslinking agent, creating networked polymer structures. This is particularly useful in the development of hydrogels and thermosetting resins, where the degree of crosslinking can be tailored to control mechanical properties and swelling behavior.
As an Additive: When blended with other polymers, this compound can act as a compatibilizer, a stabilizer, or a functional additive. For instance, its incorporation can enhance the dyeability of polymer fibers, improve the adhesion of coatings, or introduce antistatic properties.
Surface Modification and Adsorption Phenomena for this compound
The amphiphilic character of this compound drives its adsorption at interfaces, making it an effective surface-modifying agent. The imidazole headgroup can interact with a variety of surfaces, including metals, metal oxides, and minerals, through coordination bonds, hydrogen bonding, or electrostatic interactions. The hydrophobic hexyl tail then orients away from the surface, creating a nonpolar interface.
This property is exploited in various applications:
Adhesion Promotion: By modifying the surface of a substrate, it can improve the adhesion of paints, coatings, and adhesives.
Dispersion of Nanoparticles: It can be used to stabilize nanoparticles in nonpolar solvents, preventing their agglomeration.
Lubrication: The adsorbed layer can reduce friction and wear between surfaces.
The adsorption behavior of imidazole derivatives often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the surface. The strength of this adsorption is influenced by factors such as the nature of the surface, the solvent, and the temperature.
Potential in Self-Assembled Systems and Supramolecular Architectures
The ability of this compound to self-assemble into ordered structures is a key area of interest. In solution, these molecules can form micelles, vesicles, or liquid crystalline phases, depending on the concentration and solvent conditions. These self-assembled systems can encapsulate other molecules, acting as nanocarriers or microreactors.
Furthermore, the imidazole ring is a versatile ligand for metal coordination, enabling the construction of complex supramolecular architectures. By reacting with metal ions, it can form coordination polymers and metal-organic frameworks (MOFs) with tailored porosities and functionalities. These materials have potential applications in gas storage, catalysis, and separation. The formation of these architectures is often guided by a combination of coordination bonds, hydrogen bonding, and π-π stacking interactions.
Applications in Corrosion Inhibition and Protective Coatings
One of the most well-established applications of imidazole derivatives is in the field of corrosion inhibition. This compound can adsorb onto metal surfaces, forming a protective barrier that inhibits the corrosion process. The nitrogen and sulfur atoms in the imidazole ring can coordinate with the metal atoms, while the hydrophobic hexyl tail repels water and corrosive agents.
The effectiveness of these inhibitors is often evaluated using electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy. Research has shown that imidazole-based inhibitors can achieve high inhibition efficiencies, often exceeding 90%. The adsorption of these inhibitors on metal surfaces typically follows the Langmuir adsorption isotherm, and the Gibbs free energy of adsorption (ΔG°ads) provides insight into the spontaneity and nature of the adsorption process.
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Adsorption Isotherm |
|---|---|---|---|---|
| 4,5-Diphenyl-1H-Imidazole-2-Thiol (DIT) | C38 Steel | 1 M HCl | 92.74 | Langmuir |
| 2-(Furan-2-yl)-4,5-Diphenyl-1H-Imidazole (FDPI) | Mild Steel | 1 M HCl | 95.84 | Langmuir |
Design and Development of this compound-Based Sensors or Responsive Materials
The imidazole moiety is a key component in the design of chemical sensors and responsive materials. Its ability to bind to metal ions and other analytes through coordination can be harnessed to generate a detectable signal, such as a change in color or fluorescence. For instance, imidazole-containing compounds have been developed as fluorescent chemosensors for the detection of heavy metal ions like Cu²⁺ and Hg²⁺.
Future Directions and Interdisciplinary Research Opportunities
Integration of N-Hexyl-4,5-dihydro-1H-imidazol-2-amine into Novel Chemical Frameworks
The foundational structure of this compound, featuring a 2-aminoimidazoline (B100083) core, serves as a valuable building block for constructing more complex molecules. Research has demonstrated that the 2-aminoimidazoline moiety can be incorporated into fused heterocyclic systems. For instance, derivatives of 7-(4,5-dihydro-1H-imidazol-2-yl) have been synthesized to create complex imidazo[2,1-c] nih.govresearchgate.netnih.govtriazol-3(5H)-imine structures. nih.govnih.govresearchgate.net This is achieved through reactions involving precursors like 1-arylhydrazinecarbonitriles and 2-chloro-4,5-dihydro-1H-imidazole. nih.govnih.gov
The N-hexyl group on the parent compound offers a lipophilic anchor, which can be exploited to modify the physicochemical properties of these novel frameworks, such as solubility and membrane permeability. Future research could focus on leveraging the N-hexyl group to guide the self-assembly of these larger molecules or to create amphiphilic structures with unique interfacial properties. The synthesis of these complex derivatives often involves multi-step reactions, starting with the formation of a core structure which is then further modified. nih.gov For example, the primary imine derivatives can be converted into corresponding amides, sulfonamides, ureas, and thioureas. nih.gov
| Precursor 1 | Precursor 2 | Resulting Framework | Potential Modification |
| 1-Arylhydrazinecarbonitriles | 2-Chloro-4,5-dihydro-1H-imidazole | 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c] nih.govresearchgate.netnih.govtriazol-3(5H)-imines | Conversion to amides, sulfonamides, ureas, thioureas |
| α-Amino Ketone | Cyanamide (B42294) | 2-Aminobenzimidazole ring | Alkene functionalization |
Challenges and Prospects in Scalable Synthesis and Industrial Applications (excluding clinical/drug-related)
Furthermore, the use of heterogeneous catalysts could simplify purification processes and allow for catalyst recycling, contributing to more sustainable and cost-effective production. nih.gov Catalysts such as silica-supported NaHSO4, FeCl3·6H2O, and various ionic liquids have been successfully employed in the synthesis of other substituted imidazoles and could be adapted for this compound. nih.gov
Beyond synthesis, the non-clinical industrial applications for this compound remain an area ripe for exploration. Related imidazole (B134444) scaffolds have found utility in agriculture as pesticides, fungicides, and herbicides. nih.gov The structural features of this compound could be tailored to develop new agrochemicals. Additionally, the fluorescent properties inherent in some imidazole derivatives suggest potential applications as optical whiteners in textiles or as components in organic light-emitting diodes (OLEDs). nih.gov
Development of Advanced Analytical Techniques for this compound Studies
A thorough understanding of the structure, properties, and behavior of this compound and its derivatives requires a suite of advanced analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for structural confirmation. nih.gov In NMR studies of related compounds, characteristic signals for the methylene (B1212753) protons of the dihydroimidazole (B8729859) ring are typically found in the range of 3.38–4.79 ppm, while the N-H proton of the imidazoline (B1206853) ring presents as a broad singlet between 5.45–6.33 ppm. nih.gov
For unambiguous determination of three-dimensional molecular structures, single-crystal X-ray crystallography is indispensable. nih.govnih.gov This technique provides precise data on bond lengths, bond angles, and crystal packing, which is crucial for understanding intermolecular interactions and designing new materials.
In addition to experimental techniques, computational chemistry offers powerful predictive capabilities. Density Functional Theory (DFT) calculations, for instance, can be used to model the geometric structure, vibrational frequencies, and electronic properties of the molecule. researchgate.net Such computational studies can guide synthetic efforts and help in interpreting experimental data, accelerating the discovery and development of new applications.
| Analytical Technique | Purpose | Key Findings in Related Compounds |
| 1H & 13C NMR Spectroscopy | Structural elucidation and confirmation in solution. | Identifies characteristic proton and carbon signals of the imidazole and substituent groups. nih.gov |
| Single-Crystal X-ray Crystallography | Precise determination of 3D molecular and crystal structure. | Confirms molecular connectivity and stereochemistry. nih.gov |
| Density Functional Theory (DFT) | Computational modeling of molecular structure and properties. | Predicts geometric parameters and electronic behavior. researchgate.net |
Exploring Uncharted Reactivity and Catalytic Pathways
The chemical reactivity of this compound is not fully explored, presenting numerous avenues for future research. The presence of multiple reactive sites—the primary amine, the secondary amines within the ring, and the C=N double bond—allows for a wide range of chemical transformations. The nucleophilic character of the exocyclic amine can be exploited in condensation reactions with various electrophiles, such as acyl chlorides and isocyanates, to produce a library of amide and urea (B33335) derivatives, respectively. researchgate.net
Alternative strategies for the synthesis of the core 2-aminoimidazole ring, such as the reaction of α-halo ketones with guanidine (B92328) salts, could be adapted to create novel analogues of this compound. mdpi.com Investigating its coordination chemistry is another promising direction. The nitrogen atoms in the imidazole ring can act as ligands, forming complexes with transition metals. These metal complexes could exhibit interesting catalytic properties, potentially finding use in organic synthesis or materials science. Exploring its role as an organocatalyst, particularly in reactions that benefit from hydrogen bonding interactions, could also unveil new synthetic utilities.
Q & A
Q. What are the common synthetic routes for preparing N-Hexyl-4,5-dihydro-1H-imidazol-2-amine, and how can purity be optimized?
Methodological Answer:
- Cyclocondensation : React hexylamine with a carbonyl source (e.g., glyoxal) under acidic conditions to form the imidazoline ring. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .
- Hydrazinolysis : Use hydrazine derivatives to modify substituents on the imidazole ring. Monitor reaction progress via thin-layer chromatography (TLC) to avoid over-functionalization .
- Purity Optimization : Recrystallize the product using ethanol/water mixtures, and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- FT-IR : Identify characteristic N–H stretching (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) to confirm the imidazoline ring .
- NMR : Use NMR (DMSO-d6, 300 MHz) to resolve signals for the hexyl chain (δ 0.8–1.5 ppm) and imidazoline protons (δ 3.2–4.0 ppm). NMR confirms sp² carbons (C=N at δ 155–165 ppm) .
- Mass Spectrometry (ESI-MS) : Detect the molecular ion peak (e.g., [M+H] at m/z 211) and fragmentation patterns to validate the structure .
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in imidazoline derivatives?
Methodological Answer:
- Crystallization : Grow crystals via slow evaporation of a saturated dichloromethane/methanol solution.
- Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 296 K .
- Refinement : Employ SHELXL for structure solution and WinGX for graphical refinement. Validate bond lengths (e.g., C–N: 1.32–1.35 Å) and angles against DFT-optimized geometries .
Advanced Research Questions
Q. How do tautomeric equilibria of this compound affect its reactivity in solution?
Methodological Answer:
- Spectroscopic Analysis : Use - HMBC NMR to detect tautomeric shifts in DMSO-d6. Compare experimental data with DFT/B3LYP/6-311++G(d,p) calculations for keto-enol equilibria .
- Solvent Effects : Conduct UV-Vis titrations in polar (water) vs. nonpolar (hexane) solvents to study tautomer stabilization. Correlate with Kamlet-Taft solvent parameters .
Q. What methodologies quantify the sorption-desorption behavior of this compound in soil systems?
Methodological Answer:
Q. How do substituents on the imidazoline ring influence pKa and bioavailability?
Methodological Answer:
Q. Can DFT calculations predict the electronic properties of this compound for catalytic applications?
Methodological Answer:
Q. What experimental designs assess the compound’s stability under varying pH and temperature?
Methodological Answer:
Q. How can chiral chromatography resolve enantiomers of this compound?
Methodological Answer:
Q. What in silico strategies prioritize biological targets for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
